molecular formula C6H11NO3 B13963213 6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI) CAS No. 540776-09-8

6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)

Cat. No.: B13963213
CAS No.: 540776-09-8
M. Wt: 145.16 g/mol
InChI Key: SXRBQPPVANNBHT-YDMGZANHSA-N
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Description

6-Azabicyclo[310]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI) is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)- involves multiple steps, typically starting with the preparation of key intermediates. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate .

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing yields and reaction conditions. The use of catalytic hydrogenation and cyclization reactions are common, although they present challenges such as low yields and stringent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: Common in organic chemistry, substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is a typical setup.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium azide (NaN3) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antiviral activity by inhibiting viral proteases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its hydroxymethyl group and multiple hydroxyl groups make it particularly versatile for chemical modifications and applications in various fields.

Properties

CAS No.

540776-09-8

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(1R,2R,3R,4R,5R)-4-(hydroxymethyl)-6-azabicyclo[3.1.0]hexane-2,3-diol

InChI

InChI=1S/C6H11NO3/c8-1-2-3-4(7-3)6(10)5(2)9/h2-10H,1H2/t2-,3+,4+,5+,6+/m0/s1

InChI Key

SXRBQPPVANNBHT-YDMGZANHSA-N

Isomeric SMILES

C([C@H]1[C@@H]2[C@@H](N2)[C@H]([C@@H]1O)O)O

Canonical SMILES

C(C1C2C(N2)C(C1O)O)O

Origin of Product

United States

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